Cas no 84400-99-7 (7-chlorofuro[2,3-c]pyridine)

7-chlorofuro[2,3-c]pyridine structure
7-chlorofuro[2,3-c]pyridine structure
商品名:7-chlorofuro[2,3-c]pyridine
CAS番号:84400-99-7
MF:C7H4ClNO
メガワット:153.565760612488
MDL:MFCD09834947
CID:850474
PubChem ID:12826107

7-chlorofuro[2,3-c]pyridine 化学的及び物理的性質

名前と識別子

    • 7-chlorofuro[2,3-c]pyridine
    • Furo[2,3-c]pyridine, 7-chloro-
    • 7-chloro-Furo[2,3-c]pyridine
    • 7-chlorofuro<2,3-c>pyridine N-oxide
    • Y4178
    • 7-Chlorofuro[2,3-c]pyridine (ACI)
    • 84400-99-7
    • DB-003572
    • AKOS006327890
    • SY098302
    • MFCD09834947
    • SCHEMBL658129
    • YJUYPLVLAHBYCM-UHFFFAOYSA-N
    • DTXSID50510846
    • AS-33795
    • PB14748
    • EN300-116462
    • J-519215
    • MDL: MFCD09834947
    • インチ: 1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
    • InChIKey: YJUYPLVLAHBYCM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(C=CO2)C=CN=1

計算された属性

  • せいみつぶんしりょう: 152.998141g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 152.998141g/mol
  • 単一同位体質量: 152.998141g/mol
  • 水素結合トポロジー分子極性表面積: 26Ų
  • 重原子数: 10
  • 複雑さ: 131
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.377
  • ふってん: 242.806°C at 760 mmHg
  • フラッシュポイント: 100.646°C
  • 屈折率: 1.624
  • PSA: 26.03000
  • LogP: 2.48120

7-chlorofuro[2,3-c]pyridine セキュリティ情報

7-chlorofuro[2,3-c]pyridine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-chlorofuro[2,3-c]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D495836-25G
7-chlorofuro[2,3-c]pyridine
84400-99-7 97%
25g
$4070 2024-05-23
eNovation Chemicals LLC
D495836-500MG
7-chlorofuro[2,3-c]pyridine
84400-99-7 97%
500mg
$255 2024-05-23
eNovation Chemicals LLC
D495836-10G
7-chlorofuro[2,3-c]pyridine
84400-99-7 97%
10g
$1910 2024-05-23
Apollo Scientific
OR55233-100mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
100mg
£150.00 2025-02-20
Apollo Scientific
OR55233-1g
7-Chlorofuro[2,3-c]pyridine
84400-99-7
1g
£776.00 2022-10-09
TRC
C368443-500mg
7-Chlorofuro[2,3-c]pyridine
84400-99-7
500mg
$ 890.00 2023-04-18
Chemenu
CM108688-1g
7-chlorofuro[2,3-c]pyridine
84400-99-7 97%
1g
$*** 2023-03-30
eNovation Chemicals LLC
D495836-1G
7-chlorofuro[2,3-c]pyridine
84400-99-7 97%
1g
$350 2024-05-23
Enamine
EN300-116462-0.05g
7-chlorofuro[2,3-c]pyridine
84400-99-7 95%
0.05g
$229.0 2023-02-18
Matrix Scientific
069098-1g
7-Chlorofuro[2,3-c]pyridine, 96%
84400-99-7 96%
1g
$1750.00 2023-09-08

7-chlorofuro[2,3-c]pyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  -45 °C; 1 h, -45 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
Furopyridines. I. Synthesis of furo[2,3-c]pyridine
Shiotani, Shunsaku; et al, Journal of Heterocyclic Chemistry, 1982, 19(5), 1207-9

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
2.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Water ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Reagents: Potassium fluoride Solvents: Methanol ;  rt; 48 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Water ;  -78 °C
3.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
3.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
3.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.4 Reagents: Water ;  -78 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Reagents: Potassium fluoride Solvents: Methanol ;  rt; 48 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Water ;  -78 °C
4.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
4.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
4.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.4 Reagents: Water ;  -78 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  reflux
リファレンス
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1
Hornberger, Keith R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4517-4522

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  cooled; 30 min, cooled
1.2 Reagents: Sodium azide Solvents: Water ;  cooled; 1 h, cooled
1.3 Reagents: Tributylamine Solvents: Diphenylmethane ;  rt; 1.5 h, rt → 220 °C; cooled
2.1 Reagents: Phosphorus oxychloride ;  1.5 h, 100 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
Asagarasu, Akira; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(1), 34-42

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
2.2 Solvents: Hexane ;  -45 °C; 1 h, -45 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.4 Reagents: Water ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2-(Dimethylamino)ethanol ,  Butyllithium Solvents: Hexane ;  -5 °C; 15 min, 0 °C
1.2 Solvents: Hexane ;  0 - 45 °C; 1 h, -45 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.4 Reagents: Water ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 24 h, rt
リファレンス
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine
Chartoire, Anthony; et al, Journal of Organic Chemistry, 2010, 75(7), 2227-2235

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyridine ;  2 h, 80 - 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Acetone ;  cooled; 30 min, cooled
2.2 Reagents: Sodium azide Solvents: Water ;  cooled; 1 h, cooled
2.3 Reagents: Tributylamine Solvents: Diphenylmethane ;  rt; 1.5 h, rt → 220 °C; cooled
3.1 Reagents: Phosphorus oxychloride ;  1.5 h, 100 °C
3.2 Reagents: Water ;  cooled
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
Asagarasu, Akira; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(1), 34-42

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C
1.2 Reagents: Sodium azide Solvents: Water ;  0 °C
1.3 Reagents: Diphenylmethane ,  Tributylamine ;  180 °C
2.1 Reagents: Phosphorus oxychloride ;  reflux
リファレンス
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1
Hornberger, Keith R.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4517-4522

7-chlorofuro[2,3-c]pyridine Raw materials

7-chlorofuro[2,3-c]pyridine Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:84400-99-7)7-chlorofuro[2,3-c]pyridine
A864134
清らかである:99%/99%
はかる:1g/5g
価格 ($):256.0/770.0